3-Amino-4-methoxy-4-oxobutanoic acid
Overview
Description
3-Amino-4-methoxy-4-oxobutanoic acid is a chemical compound with the molecular formula C5H9NO4 . It is a derivative of D-aspartic acid and a dicarboxylic acid monoester .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI code for this compound is 1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 147.13 g/mol . It has a boiling point of 272.7°C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Apoptosis Induction : 4-Methylthio-2-oxobutanoic acid, a closely related compound, is found to induce apoptosis in BAF3 murine lymphoid cells, suggesting its potential role in cancer research and treatment (Quash et al., 1995).
Molecular Structure Analysis : Studies on similar compounds like 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involve molecular structure analysis, which is crucial in drug design and development (Raju et al., 2015).
Leukotriene D4 Antagonism and 5-Lipoxygenase Inhibition : Derivatives of oxobutanoic acid have been shown to inhibit 5-lipoxygenase and antagonize leukotriene D4, indicating potential in treating inflammatory diseases (Musser et al., 1987).
Pesticide Residue Analysis : Fenthion haptens derived from oxobutanoic acid have been used in ELISA for detecting pesticide residues, showing their utility in environmental and food safety testing (Zhang et al., 2008).
Computational Chemistry Applications : Computational studies, including molecular docking and vibrational analyses, of compounds like 4-((4-methoxy-2-nitrophenyl)amino)-4-oxobutanoic acid derivatives are crucial for understanding chemical reactivity and biological activity (Vanasundari et al., 2018).
Medicinal Chemistry : Various derivatives of 4-oxobutanoic acid have been synthesized and evaluated for their biological activities, including antimicrobial, antifungal, and anticancer properties (Sirajuddin et al., 2020).
Anti-Diabetic Agent Research : Succinamic acid derivatives, related to oxobutanoic acid, have been studied for their potential role in managing type-2 diabetes mellitus in experimental models (Khurana et al., 2018).
Phototrigger Applications : Modified versions of oxobutanoic acid have been explored as phototriggers for controlled release of bioactive molecules (Conrad et al., 2000).
Future Directions
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions due to its amino and carboxylic acid functional groups .
Cellular Effects
The effects of 3-Amino-4-methoxy-4-oxobutanoic acid on cells and cellular processes are not well studied. It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well studied. It is possible that there could be threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound could potentially interact with transporters or binding proteins, and could also affect its localization or accumulation .
Subcellular Localization
This compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-amino-4-methoxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBMHIMADRNIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298001 | |
Record name | H-DL-Asp-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65414-77-9 | |
Record name | 65414-77-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | H-DL-Asp-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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